Nolasiban
Overview
Description
Nolasiban is a small-molecule, nonpeptide oxytocin receptor antagonist. It is primarily investigated for its potential to improve pregnancy rates in women undergoing in vitro fertilization (IVF) by reducing uterine contractions and enhancing endometrial receptivity .
Preparation Methods
Nolasiban is synthesized through a series of chemical reactions involving the formation of a pyrrolidine ring and the introduction of various functional groups. The synthetic route typically involves the following steps:
- Formation of the pyrrolidine ring.
- Introduction of the methoxyimino group.
- Addition of the biphenyl carbonyl group.
- Final purification and crystallization .
Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. The process includes stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Nolasiban undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
Nolasiban exerts its effects by competitively binding to oxytocin receptors, thereby inhibiting the action of oxytocin. This inhibition reduces uterine contractions and increases endometrial blood flow, which enhances endometrial receptivity and improves the chances of successful embryo implantation . The molecular targets and pathways involved include the oxytocin receptor and downstream signaling pathways that regulate uterine contractions and endometrial gene expression .
Comparison with Similar Compounds
Nolasiban is compared with other oxytocin receptor antagonists such as atosiban and barusiban:
Atosiban: Atosiban is an intravenous oxytocin receptor antagonist used to treat preterm labor.
Barusiban: Barusiban is a subcutaneous oxytocin receptor antagonist with a longer half-life than atosiban.
This compound’s uniqueness lies in its oral administration, longer half-life, and higher selectivity for oxytocin receptors, making it a promising candidate for improving IVF outcomes .
Biological Activity
Nolasiban is an oral oxytocin receptor antagonist (OTR-A) that has garnered attention for its potential applications in reproductive medicine, particularly in enhancing pregnancy rates following in vitro fertilization (IVF) procedures. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profiles based on diverse research findings.
This compound acts primarily by antagonizing the oxytocin receptor, which plays a crucial role in modulating uterine contractions and endometrial receptivity. The inhibition of oxytocin's effects can lead to:
- Decreased Uterine Contractions : this compound effectively reduces myometrial contractions induced by oxytocin and prostaglandin F2α (PGF2α), thereby enhancing the conditions for embryo implantation .
- Enhanced Endometrial Receptivity : By improving blood flow to the endometrium and reducing contractions, this compound may facilitate better implantation conditions for embryos .
Key Clinical Trials
-
IMPLANT2 Trial :
- Design : A phase 3 randomized controlled trial involving 778 women across 41 fertility clinics in Europe.
- Results : this compound administration (900 mg) resulted in a significant increase in ongoing pregnancy rates at 10 weeks post-embryo transfer, showing an absolute increase of 7.1% compared to placebo (28.5% vs. 35.6%) and a relative increase of 25% .
- Safety : The treatment was well tolerated with a low incidence of serious adverse effects (1% this compound vs. 2.3% placebo).
- Meta-Analysis of Clinical Trials :
Biological Activity Summary Table
Study | Participants | Dosage | Primary Endpoint | Ongoing Pregnancy Rate (%) | Safety Profile |
---|---|---|---|---|---|
IMPLANT2 | 778 | 900 mg | Ongoing pregnancy at 10w | This compound: 35.6 Placebo: 28.5 Absolute Increase: 7.1% | Low adverse effects |
Meta-Analysis | 1710 (3 trials) | 900 mg | Ongoing pregnancy rate | Absolute Increase: 5% Relative Increase: 15% | Comparable to placebo |
In Vitro and In Vivo Studies
Research has demonstrated that this compound not only inhibits contractions but also modulates inflammatory responses associated with labor:
- Myometrial Contractility : this compound showed a concentration-dependent inhibition of both oxytocin-induced and PGF2α-induced contractions in human myometrial cells, suggesting its potential as a tocolytic agent .
- Inflammatory Pathways : this compound effectively suppressed the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in pro-inflammatory signaling pathways that could adversely affect pregnancy outcomes .
Case Studies and Observations
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- A case study involving women undergoing IVF indicated that those treated with this compound had improved endometrial perfusion and reduced uterine hyperactivity during the critical period surrounding embryo transfer, leading to higher success rates .
- Observations from clinical practice suggest that this compound could serve as an effective "add-on" therapy for patients experiencing recurrent implantation failure, providing an additional chance for successful pregnancies without significant side effects .
Properties
CAS No. |
1477482-19-1 |
---|---|
Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[(2S,4Z)-2-(hydroxymethyl)-4-methoxyiminopyrrolidin-1-yl]-[4-(2-methylphenyl)phenyl]methanone |
InChI |
InChI=1S/C20H22N2O3/c1-14-5-3-4-6-19(14)15-7-9-16(10-8-15)20(24)22-12-17(21-25-2)11-18(22)13-23/h3-10,18,23H,11-13H2,1-2H3/b21-17-/t18-/m0/s1 |
InChI Key |
OLUJSZLBWZWGJT-HGBKYHTQSA-N |
SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3CO |
Isomeric SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3C/C(=N\OC)/C[C@H]3CO |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OBE-001; OBE001; OBE001; Erlosiban |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.